molecular formula C9H8ClF3O2 B13557379 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13557379
M. Wt: 240.60 g/mol
InChI Key: YZOVPLIZIHVXNP-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol characterized by a trifluoroethanol group (-CF₃CH₂OH) attached to a 4-chloro-3-methoxyphenyl ring. The presence of the electron-donating methoxy (-OMe) and electron-withdrawing chloro (-Cl) substituents on the aromatic ring imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its trifluoroethanol moiety enhances metabolic stability and lipophilicity, which are critical for drug design .

Properties

Molecular Formula

C9H8ClF3O2

Molecular Weight

240.60 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H8ClF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

YZOVPLIZIHVXNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via the nucleophilic addition of trifluoromethyl anions or trifluoromethyl-containing reagents to an aromatic aldehyde or ketone precursor bearing the 4-chloro-3-methoxyphenyl moiety. The key step is the formation of the trifluoromethylated alcohol by addition to a carbonyl group.

Method 1: Trifluoromethylation of Aromatic Ketones and Aldehydes

A representative approach involves the use of trimethyl(trifluoromethyl)silane (TMSCF3) as the trifluoromethyl source under basic or catalytic conditions to add the CF3 group to a carbonyl precursor.

Typical Reaction Conditions:

Step Reagents & Conditions Description
1 Starting material: 4-chloro-3-methoxybenzaldehyde or corresponding ketone Aromatic precursor with required substitution
2 TMSCF3 (2.0 M in THF), anhydrous sodium acetate, DMF solvent, 0 °C to room temperature Nucleophilic trifluoromethylation step
3 Acidic work-up with 10% HCl, extraction with ethyl acetate, drying over MgSO4 To isolate the trifluoromethylated alcohol

This method yields the secondary trifluoroethanol derivative with high efficiency (up to 90% yield reported for analogous trifluoromethyl ketones).

Method 2: Reduction of Trifluoromethyl Ketones

Alternatively, the trifluoromethylated ketone intermediate can be reduced to the corresponding secondary alcohol using mild reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Step Reagents & Conditions Description
1 Trifluoromethyl ketone intermediate Prepared as above or commercially available
2 NaBH4 in methanol or ethanol, 0 °C to room temperature Selective reduction of ketone to secondary alcohol
3 Work-up by aqueous quenching and extraction Isolation of the trifluoroethanol product

This step is critical for obtaining the alcohol functionality while preserving the aromatic substituents.

Method 3: Direct Hydroxylation of Trifluoromethylated Alkenes

Some synthetic routes involve the formation of trifluoromethylated alkenes followed by hydroxylation to yield the alcohol.

Step Reagents & Conditions Description
1 Wittig reaction of trifluoromethyl ketones with methyltriphenylphosphonium bromide Formation of trifluoromethylated alkene
2 Catalytic hydrogenation or hydroxylation using Fe/NH4Cl in aqueous ethanol at reflux Conversion of alkene to alcohol
3 Purification by column chromatography Isolation of the target secondary alcohol

This method offers an alternative pathway, especially when direct trifluoromethylation is challenging.

Full Research Findings and Data Integration

Experimental Data from Literature

  • Yield and Purity: Yields for trifluoromethylated ketones typically range from 80-90%, with subsequent reductions to alcohols providing yields of 70-85% depending on conditions.
  • Reaction Times: Trifluoromethylation steps usually require 30 minutes to 1 hour at 0 °C to room temperature; reductions take 1-3 hours at mild temperatures.
  • Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), ethanol, and ethyl acetate for extraction.
  • Work-up: Acidic quenching and multiple extractions ensure removal of inorganic salts and byproducts.
  • Purification: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is standard for isolating pure compounds.

Spectroscopic Characterization

  • 1H NMR: Aromatic protons appear as doublets or multiplets around 6.8-7.5 ppm; the methoxy group exhibits a singlet near 3.7 ppm.
  • 19F NMR: The trifluoromethyl group typically shows a singlet near -70 to -75 ppm.
  • 13C NMR: Signals for aromatic carbons and the trifluoromethylated carbon are consistent with literature values.
  • Mass Spectrometry: Molecular ion peaks confirm the expected molecular weight of the trifluoroethanol derivative.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Trifluoromethylation of aldehyde/ketone 4-chloro-3-methoxybenzaldehyde TMSCF3, NaOAc, DMF 0 °C to RT, 1 h Up to 90% High selectivity, mild conditions Requires handling of TMSCF3
Reduction of trifluoromethyl ketone Trifluoromethyl ketone intermediate NaBH4, MeOH 0 °C to RT, 1-3 h 70-85% Straightforward, mild reducing agent Sensitive to moisture
Hydroxylation of trifluoromethyl alkene Trifluoromethyl alkene Fe powder, NH4Cl, EtOH reflux 80 °C, 3 h ~70% Alternative route when direct trifluoromethylation is difficult Multi-step, longer reaction time

Summary and Recommendations

The preparation of 1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is most efficiently achieved via trifluoromethylation of the corresponding aromatic aldehyde or ketone using trimethyl(trifluoromethyl)silane under mild conditions, followed by reduction if necessary. Alternative routes involving alkene intermediates are available but less direct.

For research and industrial synthesis, the trifluoromethylation approach offers high yield, reproducibility, and scalability. Proper control of reaction temperature and work-up conditions is essential to maintain product purity and yield.

Chemical Reactions Analysis

1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The substituents on the phenyl ring significantly influence the compound's reactivity, solubility, and intermolecular interactions. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Physicochemical Properties
Compound Name Substituents Molecular Weight 19F NMR (δ, ppm) Key Properties/Applications References
1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol 4-Cl, 3-OMe 254.64 ~-75 (expected) High polarity, potential kinase inhibitor intermediate -
1-(4-Chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-ol 4-Cl, 3-NO₂ 255.53 - Strong electron-withdrawing effects; acidic hydroxyl group
1-(4-Chlorophenyl)-2,2,2-trifluoroethanol 4-Cl 214.57 -75.10 Commercial availability; simpler structure
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-ol (C156) 4-Cl, 3-CH₃ 224.61 - Enhanced lipophilicity; intermediate in kinase inhibitors
1-(4-Bromo-2-nitrophenyl)-2,2,2-trifluoroethan-1-ol 4-Br, 2-NO₂ 300.03 - High molecular weight; used in photoaffinity labeling

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound donates electrons via resonance, reducing the hydroxyl group's acidity compared to nitro-substituted analogs (e.g., 1-(4-Chloro-3-nitrophenyl)-...), where the NO₂ group increases acidity .
  • Steric Effects: The 3-methyl substituent in C156 enhances lipophilicity and may improve membrane permeability compared to the bulkier methoxy group .
  • Halogen Variation: Bromine in 1-(4-Bromo-2-nitrophenyl)-...

Spectroscopic and Crystallographic Insights

  • 19F NMR: The CF₃ group resonates consistently near -75 ppm across analogs (e.g., -75.10 ppm in and ) .
  • Hydrogen Bonding: The hydroxyl group forms hydrogen bonds, as seen in the broad singlet at δ5.45 (1H, OH) for 1-(2-amino-5-phenylthiophen-3-yl)-..., suggesting strong intermolecular interactions . Crystallographic studies (e.g., SHELX software in ) highlight the importance of hydrogen-bonding networks in crystal packing .

Q & A

Q. What in vitro assays are recommended for evaluating the compound’s biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases, with positive controls (e.g., staurosporine) .

Q. How can environmental persistence and ecotoxicity be assessed for this compound?

  • Methodological Answer : OECD Test Guideline 301 (Ready Biodegradability) evaluates mineralization in activated sludge. Zebrafish embryo toxicity assays (FET) determine LC₅₀ values, while QSAR models predict bioaccumulation potential .

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